molecular formula C10H10BrNO B12857883 2-(Bromomethyl)-5-ethylbenzo[d]oxazole

2-(Bromomethyl)-5-ethylbenzo[d]oxazole

Cat. No.: B12857883
M. Wt: 240.10 g/mol
InChI Key: SBHDUVBVDIIOMQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-ethylbenzo[d]oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the broader class of oxazoles, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-(Bromomethyl)-5-ethylbenzo[d]oxazole typically involves the bromination of a suitable precursor. One common method includes the reaction of 5-ethylbenzo[d]oxazole with bromomethylating agents under controlled conditions. Industrial production methods often employ catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

2-(Bromomethyl)-5-ethylbenzo[d]oxazole undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Bromomethyl)-5-ethylbenzo[d]oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-ethylbenzo[d]oxazole involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and the alteration of biological pathways. The compound’s effects are mediated through its interaction with enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

2-(Bromomethyl)-5-ethylbenzo[d]oxazole can be compared with other oxazole derivatives, such as:

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Chloromethylbenzo[d]oxazole

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

2-(bromomethyl)-5-ethyl-1,3-benzoxazole

InChI

InChI=1S/C10H10BrNO/c1-2-7-3-4-9-8(5-7)12-10(6-11)13-9/h3-5H,2,6H2,1H3

InChI Key

SBHDUVBVDIIOMQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)CBr

Origin of Product

United States

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